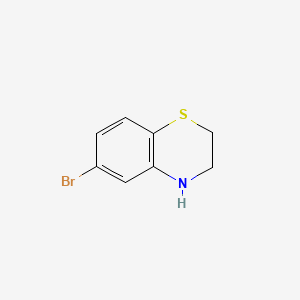

6-Bromo-3,4-dihydro-2H-1,4-benzothiazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“6-Bromo-3,4-dihydro-2H-1,4-benzothiazine” is an organic compound that belongs to the class of organoheterocyclic compounds known as benzothiazines . It has a molecular weight of 230.12 . This compound is part of the product portfolio of Thermo Scientific Chemicals .

Synthesis Analysis

The synthesis of “this compound” involves the cyclization of a substituted o-aminobenzyl bromide with sulfur in the presence of a reducing agent. The detailed synthesis method can be found in the source.

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string BrC1=CC=C2C(NCCS2)=C1 . The InChI key for this compound is AUIBYERXYVUBIL-UHFFFAOYSA-N .

Chemical Reactions Analysis

“this compound” has been used as a catalyst in the synthesis of 4H-pyran, pyranopyrazole, and pyrazolo[1,2-b]phthalazine derivatives by a one-pot multi-component reaction (MCR) in water .

Physical and Chemical Properties Analysis

“this compound” is a solid compound . It is incompatible with oxidizing agents .

Scientific Research Applications

Organic Synthesis and Reactions

6-Bromo-3,4-dihydro-2H-1,4-benzothiazine and its derivatives have been explored in various organic synthesis reactions. For instance, Coutts et al. (1970) investigated the reactions of benzothiazine hydroxamic acids, revealing complex chemical behaviors and the formation of various compounds, including the 6-bromo derivative (Coutts, Matthias, Mah, & Pound, 1970). Similarly, Katritzky et al. (2002) described a novel synthesis approach for 3,4-dihydro-2H-1,3-benzothiazines, providing insights into the versatility of these compounds in organic chemistry (Katritzky, Xu, & Jain, 2002).

Pharmacological Studies

Some studies have investigated the pharmacological potential of benzothiazine derivatives. For instance, Khelili et al. (2012) studied the pharmacological activity of certain benzothiazine derivatives on rat uterus, aorta, and pancreatic β-cells, highlighting the selective potential of 6-bromo compounds towards uterine smooth muscle (Khelili, Kihal, Yekhlef, de Tullio, Lebrun, & Pirotte, 2012).

Antimicrobial Applications

The antimicrobial properties of benzothiazine derivatives have been a subject of research as well. Armenise et al. (2012) synthesized and evaluated a series of 7-fluoro-3,4-dihydro-2H-1,4-benzothiazine derivatives for their inhibitory activity against various bacterial and fungal species (Armenise, Muraglia, Florio, De Laurentis, Rosato, Carrieri, Corbo, & Franchini, 2012).

Catalytic Applications

In the field of catalysis, Khazaei et al. (2016) explored the use of a novel N-bromo sulfonamide reagent based on benzothiazine structure for catalyzing the synthesis of various organic compounds under neutral conditions, demonstrating its efficiency and versatility in organic synthesis (Khazaei, Abbasi, & Moosavi‐Zare, 2016).

Synthesis of Novel Compounds

Research also focuses on synthesizing new compounds with potential biological activities. For example, Rai et al. (1996) synthesized nitrosourea derivatives of 6-bromo benzothiazines, exploring their potential as anticancer agents (Rai, Gupta, & Gupta, 1996).

Safety and Hazards

This compound may cause skin irritation and serious eye irritation. It may also cause respiratory irritation. When handling this compound, it is advised to wear protective gloves, protective clothing, and eye/face protection. If it gets on the skin, wash with plenty of soap and water. If inhaled, remove the person to fresh air and keep them comfortable for breathing .

Properties

IUPAC Name |

6-bromo-3,4-dihydro-2H-1,4-benzothiazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNS/c9-6-1-2-8-7(5-6)10-3-4-11-8/h1-2,5,10H,3-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUIBYERXYVUBIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=C(N1)C=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((6-methylpyrimidin-4-yl)methyl)acrylamide](/img/structure/B2599078.png)

![(1-(4-(2,3-dimethylphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B2599081.png)

![2-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid](/img/structure/B2599084.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-methylbenzamide](/img/structure/B2599086.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxy-3-methylbenzenesulfonamide](/img/structure/B2599089.png)

![N-(3,5-dimethylphenyl)-3-[methyl(phenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide](/img/structure/B2599090.png)

![2-[(2-Methylphenyl)methoxy]pyridine-3-carbonitrile](/img/structure/B2599096.png)

![N-[4-[4-(3-chloroquinoxalin-2-yl)piperazin-1-yl]sulfonylphenyl]acetamide](/img/structure/B2599099.png)